Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate
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Overview
Description
Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate is a complex organic compound that features a pyrrolidine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with a suitable pyrrolidine derivative. One common method involves the condensation of ethyl cyanoacetate with 1-methyl-5-oxopyrrolidine-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium ethoxide, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester or cyano groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The pyrrolidine ring contributes to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the pyrrolidine ring.
1-Methyl-5-oxopyrrolidine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Cyanoacetamide derivatives: Compounds with similar cyano and amide functionalities but different structural frameworks.
Uniqueness
Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate is unique due to the combination of its pyrrolidine ring, cyano group, and ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62565-10-0 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(1-methyl-5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)7(6-11)8-4-5-9(13)12(8)2/h3-5H2,1-2H3 |
InChI Key |
LSSAVXCKDCNXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCC(=O)N1C)C#N |
Origin of Product |
United States |
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